Heptyl isovalerate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56423-43-9 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
heptyl 3-methylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-14-12(13)10-11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
NPBMPHKEFVCCEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)CC(C)C |
Canonical SMILES |
CCCCCCCOC(=O)CC(C)C |
Other CAS No. |
56423-43-9 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Natural Occurrence and Biogeochemical Distribution of Heptyl Isovalerate
Phytochemical Sourcing and Isolation Methodologies
The presence of heptyl isovalerate in the plant kingdom is a key aspect of its biogeochemical profile. Its identification is often linked to the analysis of essential oils and volatile emissions from various plant species.
Documented Botanical Originations of this compound
This compound has been identified as a natural constituent in a variety of plants. Research has documented its presence in the essential oils of Salvia sharifii, an endemic medicinal plant from Iran, where it was found to be a main component (4.22%) researchgate.net. It has also been reported in Eucalyptus nitens and Bupleurum fruticosum nih.gov. While not always a primary component, its presence is significant in the chemical profile of these species. One manufacturer of natural this compound states that the source materials are proprietary botanical, non-GMO raw materials aurochemicals.com.
| Botanical Species | Common Name | Family | Documented Presence of this compound |
| Salvia sharifii | Sharif's Sage | Lamiaceae | Identified as a main constituent (4.22%) in essential oil researchgate.net. |
| Eucalyptus nitens | Shining Gum | Myrtaceae | Reported as a constituent nih.gov. |
| Bupleurum fruticosum | Shrubby Hare's-ear | Apiaceae | Reported as a constituent nih.gov. |
Detection in Plant Volatile Organic Compound (VOC) Profiles
Volatile Organic Compounds (VOCs) are released by plants and their specific profile can indicate the plant's physiological state colvee.org. The analysis of these VOCs is a critical method for detecting esters like this compound. Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are standard for identifying the volatile components of plants researchgate.netresearchgate.net. These methods allow for the separation and identification of individual compounds from a complex mixture of emitted volatiles. The change in a plant's VOC profile can be indicative of interactions with its environment, including stress from pests or pathogens mdpi.com. For instance, studies on whole-plant corn silage have utilized HS-SPME-GC-MS to identify a range of VOCs, including various esters, to assess quality and detect abnormalities researchgate.net. While the direct detection of this compound in these specific VOC studies isn't always highlighted, the methodologies are standard for its potential identification.
Comparative Analysis of Related Isovalerate Esters Across Biological Matrices
This compound belongs to a larger family of isovalerate esters, which are widespread in nature and contribute significantly to the aromas of fruits and other biological materials. Comparing this compound to its related esters provides context for its function and occurrence.
Ethyl isovalerate is noted for its high volatility and is commonly found in dairy products and fermented beverages .
Isoamyl isovalerate is a well-known component of banana and apple aromas .
Propyl isovalerate is a key aroma compound in certain jackfruit cultivars .
Hexyl isovalerate has been reported in banana, bell pepper, and various mint oils chemicalbook.com.
Geranyl isovalerate has been detected in the plant Periploca hydaspidis who.int.
The chemical structure of these esters, particularly the length of the alkyl chain, influences their physical properties like volatility and solubility, which in turn dictates their sensory perception and role in different biological matrices nih.gov. For example, shorter-chain esters like ethyl isovalerate are more volatile and often contribute to the initial "top notes" of a fragrance . The metabolism of these esters typically involves hydrolysis into their constituent alcohol and isovaleric acid . Isovalerate itself has been identified as a key metabolite in the ruminal fluid of cattle, highlighting the role of microbial activity in the breakdown and transformation of these compounds in biological systems embrapa.br.
| Ester | Common Natural Occurrences | Biological Matrix Examples |
| This compound | Salvia sharifii, Eucalyptus nitens researchgate.netnih.gov | Plant essential oils |
| Hexyl isovalerate | Banana, bell pepper, spearmint oil, cider, wine chemicalbook.com | Fruits, beverages, essential oils |
| Pentyl isovalerate (Isoamyl isovalerate) | Banana, apple | Fruits |
| Propyl isovalerate | Jackfruit | Fruits |
| Ethyl isovalerate | Dairy products, fermented beverages | Fermented foods |
| Geranyl isovalerate | Periploca hydaspidis who.int | Plants |
| Isobutyl isovalerate | Teucrium massiliense researchgate.net | Plant essential oils |
Microbial Production and Ecological Presence
Microbial activity is a significant source of a wide array of volatile compounds, including esters. Various microorganisms can produce esters through fermentation or enzymatic processes medcraveonline.com. Fungi from the Ascomycetes and Basidiomycetes groups, for instance, are known to produce terpenes and esters like ethyl acetate (B1210297) and isoamyl acetate medcraveonline.com. The production of isobutanol, a precursor for isobutyl esters, has been achieved by engineering the valine biosynthesis pathway in microbes researchgate.net. While direct microbial synthesis of this compound is not extensively documented in the provided results, the established microbial pathways for producing other esters suggest a potential for its formation in certain microbial environments medcraveonline.commdpi.com. For example, the fermentation of Jerusalem artichoke juice leads to significant increases in various esters, acids, and alcohols due to the metabolic activity of bacteria such as Lactobacillaceae and Acetobacteraceae mdpi.com. Fungal VOCs, such as those from Cladosporium halotolerans, have been shown to promote plant growth, indicating a complex interaction between microbial volatiles and plants frontiersin.org.
Environmental Pathways and Cycling
The environmental fate of this compound, like other esters, is influenced by its physical and chemical properties. As a volatile organic compound, it can be released into the atmosphere from its botanical sources. Its low solubility in water suggests it is less likely to persist in aquatic systems europa.eu. In the environment, esters can undergo hydrolysis, breaking down into their corresponding alcohol and carboxylic acid . The use of related compounds, such as heptyl butyrate (B1204436), as attractants in insect traps highlights a potential ecological role and pathway for these types of esters epa.gov. Disposal recommendations for similar compounds involve incineration in a chemical incinerator, suggesting that controlled combustion is a viable degradation pathway sigmaaldrich.com. Environmental regulations and safety data sheets advise preventing the entry of such chemicals into sewers or surface waters, indicating a need to control their release into the environment knowde.com.
Biosynthetic Pathways and Enzymology of Isovalerate Esters
Metabolic Precursors and Upstream Pathways for Isovalerate Moiety
The biosynthesis of the isovalerate component of esters like heptyl isovalerate is primarily rooted in amino acid catabolism, with significant connections to central carbon metabolism.
Contributions from Branched-Chain Amino Acid Catabolism
The principal pathway for the formation of isovalerate precursors is the catabolism of branched-chain amino acids (BCAAs), particularly leucine (B10760876). nih.govresearchgate.netbiocrates.com In many organisms, including bacteria and eukaryotes, this process is a major source of branched-chain acyl-CoA molecules. researchgate.netnih.gov The breakdown of leucine begins with a transamination step catalyzed by a branched-chain aminotransferase (BCAT), which converts leucine into its corresponding α-keto acid, α-ketoisocaproate (KIC). nih.govyoutube.commdpi.com This initial reaction is reversible and occurs in both the mitochondria and cytosol in various tissues. nih.govmdpi.com
The subsequent step is the irreversible oxidative decarboxylation of KIC, a rate-limiting reaction catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govyoutube.com This reaction yields isovaleryl-CoA, the direct acyl-CoA precursor for isovalerate esters. nih.govresearchgate.net The catabolism of the other BCAAs, valine and isoleucine, proceeds through the same initial two enzymatic steps to produce isobutyryl-CoA and 2-methylbutyryl-CoA, respectively. nih.gov
Interplay with Acetyl-CoA and Terpenoid Pathways
Beyond BCAA degradation, the biosynthesis of isovalerate is linked to other fundamental metabolic routes, including those involving acetyl-CoA and terpenoids. The catabolism of leucine itself ultimately yields acetyl-CoA and acetoacetate, integrating it with central carbon and ketone body metabolism. nih.govmdpi.com
A more direct link exists in some myxobacteria, which can synthesize isovalerate from acetate (B1210297) via a novel branch of the mevalonate (B85504) pathway. nih.gov The traditional mevalonate (MVA) pathway, a cornerstone of terpenoid biosynthesis, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). openstax.orgnih.gov In these bacteria, an alternative pathway can utilize HMG-CoA to produce isovaleryl-CoA, especially when the standard BCAA degradation pathway is inactive. nih.govresearchgate.net This highlights a metabolic flexibility where acetyl-CoA, a central metabolite derived from glycolysis, can be channeled into branched-chain fatty acid precursor synthesis. nih.govwikipedia.org
The connection extends to terpenoid metabolism, as the leucine/isovalerate utilization (Liu) pathway can converge with the acyclic terpene utilization (Atu) pathway in some bacteria. researchgate.net Terpenoids themselves are synthesized from five-carbon isoprene (B109036) units, which are formed via the MVA and methylerythritol phosphate (B84403) (MEP) pathways. openstax.orgnih.govmdpi.com The MVA pathway's reliance on acetyl-CoA provides an indirect but significant link between terpenoid synthesis and the potential pool of precursors for isovalerate formation. openstax.org
Enzymatic Esterification Mechanisms and Specificity
Once isovaleryl-CoA is synthesized, it must be condensed with an alcohol to form an isovalerate ester. This esterification is catalyzed by specific enzymes with varying substrate preferences and regulatory controls.
Identification and Characterization of Relevant Ester Synthases
The formation of volatile esters is primarily mediated by a class of enzymes known as alcohol acyltransferases (AATs). rsc.orgresearchgate.net These enzymes catalyze the condensation reaction between an alcohol and an acyl-CoA molecule, such as isovaleryl-CoA or acetyl-CoA, to produce the corresponding ester and coenzyme A. researchgate.netasm.org
Several AATs have been identified and characterized, particularly in yeast (Saccharomyces cerevisiae), where they are responsible for the fruity aromas in fermented beverages. researchgate.netnih.gov The genes encoding these enzymes, such as ATF1 and ATF2, have been cloned, and their products (Atf1p and Atf2p) are known to synthesize acetate esters. researchgate.netfrontiersin.org These enzymes exhibit distinct substrate specificities; for instance, studies in gypsophila flowers showed that isoamyl alcohol was highly reactive with isovaleryl-CoA, while ethanol (B145695) was not. actahort.org In addition to AATs, other enzyme families can catalyze ester synthesis, including:
Lipases and Esterases : These enzymes typically mediate the direct esterification of a carboxylic acid (like isovaleric acid) and an alcohol. researchgate.netmdpi.comresearchgate.net Carboxylesterases, a subgroup, act on short-chain esters. mdpi.com
Wax Synthases (WS/DGAT) : This family of bacterial enzymes can catalyze the production of a variety of wax esters, including those with short and branched chains, from a broad range of substrates. rsc.orgfrontiersin.org
The table below summarizes key enzymes involved in isovalerate ester biosynthesis.
Table 1: Key Enzymes in Isovalerate Ester Biosynthesis
| Enzyme Class | Gene Example(s) | Organism Example(s) | Reaction Catalyzed | Substrate Examples (Acyl Donor/Acceptor) | Reference(s) |
|---|---|---|---|---|---|
| Alcohol Acyltransferase (AAT) | ATF1, ATF2 | Saccharomyces cerevisiae (Yeast), Plants | Alcohol + Acyl-CoA → Ester + CoA | Isovaleryl-CoA, Acetyl-CoA / Heptanol (B41253), Isoamyl alcohol | researchgate.net, actahort.org, asm.org |
| Esterase / Lipase (B570770) | - | Bacillus licheniformis, Rhizomucor miehei | Acid + Alcohol → Ester + H₂O | Isovaleric acid / Isoamyl alcohol, Ethanol | researchgate.net, researchgate.net, researchgate.net |
| Wax Synthase (WS/DGAT) | - | Streptomyces coelicolor, Marinobacter | Alcohol + Acyl-CoA → Ester + CoA | Short/Medium chain Acyl-CoAs / Hexanol, Decanol | rsc.org |
Regulation of Volatile Ester Biosynthesis in Biological Systems
The production of volatile esters is a tightly regulated process, influenced by precursor availability, enzyme activity, and environmental cues. The net concentration of esters is determined by the balance between their synthesis and hydrolysis. researchgate.net
Key regulatory factors include:
Substrate Concentration : The rate of ester formation is highly dependent on the intracellular concentrations of the two precursors: the acyl-CoA and the alcohol. asm.orgnih.gov In many systems, the availability of the alcohol substrate is the primary limiting factor for volatile ester emission. jst.go.jp
Enzyme Expression and Activity : The expression levels of AAT genes are critical. In yeast, the expression of ATF1 often correlates directly with the final concentration of acetate esters. asm.orgnih.gov Overexpression of AAT genes can lead to a significant increase in ester production, indicating that enzyme concentration is a key control point. nih.gov Conversely, AAT activity can be repressed by factors such as the presence of unsaturated fatty acids or anaerobic conditions. asm.orgjst.go.jp
Transcriptional Regulation : The expression of ester synthesis genes is controlled by transcription factors. For example, in apples, the transcription factor MdMYB94 has been shown to activate the promoter of the MdAAT2 gene, thereby participating in the regulation of ester biosynthesis. nih.gov
Genetic and Molecular Determinants of Biosynthetic Output
The specific profile and quantity of esters produced by an organism are ultimately determined by its genetic makeup and the molecular machinery that governs biosynthetic pathways. The identity of the ester synthase genes within an organism's genome is a primary determinant of its ester production capability. For instance, the ATF gene family in S. cerevisiae includes ATF1, ATF2, and the lager yeast-specific Lg-ATF1, each encoding an enzyme with a different substrate preference and contribution to the final aroma profile. asm.orgresearchgate.net
The deletion or overexpression of these genes can dramatically alter the biosynthetic output. asm.org Studies have shown that deleting ATF1 significantly reduces acetate ester formation, while its overexpression can increase isoamyl acetate production by over 100-fold. researchgate.netnih.gov This demonstrates that the level of gene expression is a powerful determinant of ester yield.
Furthermore, metabolic engineering provides a means to control the biosynthetic output. By systematically manipulating the expression of genes within modularized biosynthetic pathways, it is possible to channel metabolic flux towards a specific target molecule. osti.gov This approach involves optimizing the expression of genes for precursor supply (e.g., from the keto-isovalerate submodule), ketoacid elongation, conversion to alcohols, and final esterification by an alcohol acyltransferase. osti.gov Such strategies have successfully achieved high-titer, selective production of esters like isoamyl acetate, underscoring the profound impact of genetic and molecular factors on the final biosynthetic output. osti.gov
Synthetic Methodologies for Heptyl Isovalerate and Derivatives
Classical Esterification Techniques
Classical esterification methods remain fundamental in the synthesis of esters like heptyl isovalerate. These techniques primarily involve the reaction of a carboxylic acid with an alcohol.
Direct Acid-Catalyzed Esterification Approaches
Direct acid-catalyzed esterification, famously known as the Fischer-Speier esterification, is a widely utilized method for synthesizing esters. wikipedia.orgmdpi.com This equilibrium reaction involves the condensation of a carboxylic acid (isovaleric acid) and an alcohol (heptanol) in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgnih.gov The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. wikipedia.orgorganic-chemistry.org To drive the equilibrium towards the product side and achieve high yields, common strategies include using an excess of one of the reactants or removing the water byproduct through methods like azeotropic distillation with a Dean-Stark apparatus or by using drying agents like molecular sieves. organic-chemistry.orgtcichemicals.com
Various Brønsted and Lewis acids can be employed as catalysts. organic-chemistry.org While strong mineral acids like sulfuric acid and p-toluenesulfonic acid are common, other catalysts such as hafnium(IV) and zirconium(IV) salts have also been reported for direct ester condensation. organic-chemistry.orgtcichemicals.com For instance, the synthesis of hexyl isovalerate is achieved through the esterification of n-hexanol with isovaleric acid. chemicalbook.com Similarly, long-chain esters can be synthesized by the direct esterification of long-chain acids and alcohols. researchgate.net
Table 1: Examples of Direct Acid-Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst | Key Features |
|---|---|---|---|
| Isovaleric Acid | Heptanol (B41253) | Sulfuric Acid | Equilibrium-driven reaction; water removal enhances yield. wikipedia.orgorganic-chemistry.org |
| Long-chain acids | Long-chain alcohols | Porous phenolsulphonic acid-formaldehyde resin (PAFR) | Heterogeneous catalyst allowing for high yields even in water. researchgate.net |
| Benzoic Acid | Methanol, Ethanol (B145695) | Ionic liquids, sulfonated heterogeneous catalysts | Can achieve yields >90%. mdpi.com |
| trans-Cinnamic Acid | Methanol | Sulfuric acid, p-Toluenesulfonic acid | Optimized for quantitative conversions. mdpi.com |
Transesterification Strategies and Catalytic Systems
Transesterification is another classical approach for the synthesis of esters, involving the conversion of one ester into another by reacting it with an alcohol. masterorganicchemistry.comwikipedia.org This method can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical transesterification, the alkoxy group of the starting ester is exchanged with the alkoxy group of the reacting alcohol. masterorganicchemistry.com
The reaction equilibrium can be shifted to favor the desired product by using a large excess of the reactant alcohol or by removing the alcohol that is formed as a byproduct, often through distillation. masterorganicchemistry.comwikipedia.org Base-catalyzed transesterification, often using alkoxides, proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification follows a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps. masterorganicchemistry.com
This strategy is particularly useful in biodiesel production, where triglycerides are transesterified with alcohols like methanol. scielo.org.ar While transesterification is a viable route, direct acylation of alcohols with carboxylic acids is often preferred due to better atom economy compared to using acid anhydrides or the moisture sensitivity of acid chlorides. wikipedia.org
Chemoenzymatic Synthesis and Biocatalytic Transformations
The use of enzymes, particularly lipases, in the synthesis of esters offers a green and selective alternative to classical chemical methods. mdpi.comcore.ac.uk Biocatalytic processes operate under mild conditions, reducing energy consumption and the formation of byproducts. mdpi.comnih.gov
Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze not only the hydrolysis of fats but also esterification, transesterification, and other reactions in non-aqueous media. mdpi.comnih.gov The synthesis of various flavor esters, including isoamyl isovalerate and ethyl isovalerate, has been successfully demonstrated using lipases. scielo.brresearchgate.netresearchgate.net For instance, immobilized lipase (B570770) from Rhizomucor miehei has been used to catalyze the synthesis of ethyl isovalerate from isovaleric acid and ethanol. researchgate.net Similarly, Candida rugosa lipase has been employed for the synthesis of pentyl valerate. nih.gov
Immobilization of lipases on various supports can enhance their stability and reusability, making the process more economically viable. nih.govresearchgate.net For example, Candida rugosa lipase immobilized in microemulsion-based organogels showed a significant increase in the synthesis of ethyl isovalerate compared to the free enzyme. researchgate.net The choice of solvent, temperature, substrate ratio, and enzyme concentration are critical parameters that need to be optimized to achieve high conversion rates. researchgate.netresearchgate.net Solvent-free systems are also being explored to make the process even more environmentally friendly. nih.govscielo.br
Table 2: Examples of Chemoenzymatic Synthesis of Esters
| Ester | Enzyme | Key Findings | Reference |
|---|---|---|---|
| Ethyl isovalerate | Rhizomucor miehei lipase (immobilized) | Optimized conditions: E/S ratio 48.41 g/mol, 1 M substrate, 60 h, 60°C for max yield. | researchgate.net |
| Pentyl valerate | Candida rugosa lipase (immobilized) | Immobilization in microemulsion-based organogels increased synthesis by 2.5-5 fold. | nih.gov |
| 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 (immobilized lipase) | Successfully synthesized in a solvent-free system at 70-80°C with excess alcohol. | nih.gov |
| Ethyl valerate | Thermomyces lanuginosus lipase (immobilized on PHB) | Achieved ~92% conversion in heptane (B126788) medium after 105 minutes. | researchgate.net |
Emerging Synthetic Routes for Branched-Chain Aliphatic Esters
Recent advancements in synthetic chemistry and biotechnology are paving the way for new methods to produce branched-chain aliphatic esters. These emerging routes often focus on sustainability and the use of renewable feedstocks.
One promising area is the microbial synthesis of branched-chain esters from organic waste carboxylates. nih.gov Engineered microorganisms can be designed to convert low-value carboxylates into high-value esters. nih.gov By modulating the alcohol submodule in engineered strains, a variety of branched-chain esters, such as isobutyl acetate (B1210297), propionate, and butyrate (B1204436), have been synthesized. nih.gov This approach offers a flexible and sustainable platform for producing a library of esters. nih.gov
Another area of development involves the use of novel catalytic systems. For example, biocatalytic processes using lipases are being refined to handle branched substrates more efficiently. nih.gov Research has shown that the position and length of the branched-chain in the carboxylic acid are critical for the catalytic activity of enzymes like CalB lipase. nih.govresearchgate.net Studies on the synthesis of esters from branched acids like 2-methylhexanoic acid are providing insights into developing more effective biocatalytic systems for these types of molecules. nih.govresearchgate.net Furthermore, advancements in understanding the de novo biosynthesis of branched-chain ester precursors in fruits could inspire new bio-based production strategies. acs.org
Regio- and Stereoselective Synthesis of this compound Analogs
The synthesis of specific regio- and stereoisomers of this compound analogs is crucial for applications where specific molecular geometries are required, such as in pharmaceuticals and fine chemicals. Chemoenzymatic methods are particularly well-suited for achieving high levels of regio- and stereoselectivity. core.ac.uk
Enzymes, due to their chiral nature, can distinguish between enantiomers or different positions in a molecule, leading to the synthesis of enantiomerically pure or enriched compounds. mdpi.comcore.ac.uk Lipases are widely used for the kinetic resolution of racemic alcohols or acids, a process that can be applied to produce chiral analogs of this compound. core.ac.uk For example, Candida antarctica lipase B has been used for the resolution of racemic alcohols like 2-pentanol (B3026449) and 2-heptanol. core.ac.uk
The development of biocatalysts with tailored specificities through enzyme engineering is an active area of research. frontiersin.org By modifying the active site of an enzyme, it is possible to enhance its activity and selectivity towards non-natural substrates, including those required for the synthesis of specific this compound analogs. Furthermore, the use of biocatalysis can avoid the need for protecting groups and harsh reaction conditions often associated with traditional chemical synthesis, making it a more efficient and environmentally friendly approach for producing complex chiral molecules. core.ac.uk
Advanced Analytical Techniques for Characterizing Heptyl Isovalerate
Chromatographic Separations and Detection
Chromatographic techniques are fundamental in the analysis of volatile compounds like heptyl isovalerate. They facilitate the separation of complex mixtures into individual components, which can then be identified and quantified.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.govekb.eg As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. libretexts.org
For the qualitative analysis of this compound, the obtained mass spectrum is compared with established libraries, such as the National Institute of Standards and Technology (NIST) database, for positive identification. who.int The retention time, the time it takes for the compound to travel through the column, provides an additional layer of confirmation. libretexts.org
Quantitative analysis, which determines the concentration of this compound, is typically achieved by creating a calibration curve with standards of known concentrations. univ-tlemcen.dzresearchgate.net The peak area or height of the analyte in the sample is then compared to the calibration curve to determine its concentration. libretexts.org The GC-MS method can be validated for accuracy, reproducibility, and low limits of detection (LOD). itjfs.comitjfs.com
Table 1: Example of GC-MS Instrumental Parameters for Volatile Compound Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Agilent 7890A/5975C GC/MS ysi.com |
| Column | HP-5MS fused silica (B1680970) capillary column (30 m × 0.25 mm × 0.25 μm) nih.gov |
| Injector Temperature | 250 °C mdpi.com |
| Oven Temperature Program | Initially 60°C, ramped to 280°C nih.gov |
| Carrier Gas | Helium ijrar.com |
| Mass Spectrometer | Electron Impact (EI) mode at 70 eV ekb.eg |
| Scan Range | m/z 35-350 nih.gov |
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile compounds in solid and liquid samples. chromatographyonline.comfrontiersin.org This method involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. jfda-online.com Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. frontiersin.org The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the adsorbed analytes are desorbed and transferred to the GC column for separation and analysis by MS. hst-j.org
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature, which are often optimized to achieve the best results. univ-tlemcen.dzresearchgate.netfrontiersin.orgmagtech.com.cn For instance, a Carboxen/PDMS fiber has been found to be effective for extracting a wide range of esters. tandfonline.commdpi.com This technique is particularly advantageous as it is simple, reduces sample handling, and minimizes matrix effects. nih.govnih.gov HS-SPME-GC-MS has been successfully applied to analyze volatile esters in various matrices, including beer, cider, and fruit. jfda-online.comtandfonline.comnih.govnih.gov
Table 2: Optimized HS-SPME Parameters for Volatile Ester Analysis in Beer
| Parameter | Optimal Condition |
|---|---|
| Extraction Temperature | 42 °C magtech.com.cn |
| Extraction Time | 30 min magtech.com.cn |
| Equilibrium Temperature | 48 °C magtech.com.cn |
| Fiber Type | DVB/CAR/PDMS tandfonline.com |
Purge and Trap (P&T), also known as dynamic headspace analysis, is another technique used for the pre-concentration of volatile compounds from liquid or solid samples. itjfs.com In this method, an inert gas is bubbled (purged) through the sample, stripping the volatile compounds, such as this compound, from the matrix. The volatiles are then carried to a trap containing an adsorbent material, where they are retained. ysi.com After the purging process, the trap is rapidly heated, desorbing the analytes into the gas chromatograph for analysis. ysi.com
P&T is particularly effective for very volatile compounds and can offer high recovery rates. itjfs.com It is a fully automated system, which can reduce variability. itjfs.com The choice of purge gas flow rate, purge time, and desorption temperature are critical parameters that need to be optimized. itjfs.com P&T-GC-MS has been utilized for the analysis of volatile compounds in a variety of samples, including blueberries and wine. itjfs.comysi.com While P&T is highly sensitive, it may not be suitable for analytes present in high concentrations (above 1 ppm) due to the risk of system contamination. shimadzu.com
Table 3: Example of P&T-GC-MS Method Validation for Blueberry Volatiles
| Parameter | Result |
|---|---|
| Reproducibility (CV%) | <8% itjfs.com |
| Linearity | Good itjfs.comitjfs.com |
| Accuracy | High itjfs.comitjfs.com |
| Limit of Detection (LOD) | Low itjfs.comitjfs.com |
Hyphenated Techniques: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
Olfactometric Characterization and Aroma Profiling
Gas Chromatography-Olfactometry (GC-O) combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. unizar.es As the separated compounds elute from the GC column, the effluent is split into two paths: one leading to a conventional detector (like MS or a Flame Ionization Detector) and the other to an olfactometry port where a trained panelist can sniff and describe the odor of each compound. sci-hub.st
This technique allows for the identification of aroma-active compounds, which are the specific volatiles that contribute to the perceived scent of a sample. nih.gov Even compounds present at concentrations below the detection limit of an MS detector can sometimes be detected by the human nose, highlighting the sensitivity of this method. unizar.es GC-O is crucial in aroma research for creating a detailed aroma profile and identifying the key odorants in complex mixtures. mdpi.com Different GC-O methods exist, such as detection frequency and dilution to threshold, which help in assessing the potency of an odorant. sci-hub.st
A compound with an OAV greater than 1 is generally considered to be an active contributor to the aroma profile. mdpi.comcabidigitallibrary.org this compound, with its characteristic fruity and sweet aroma, can have a significant sensory impact. For instance, studies on alcoholic beverages have identified various esters, including isovalerates, as important contributors to the final flavor profile. mdpi.comnih.govresearchgate.net The determination of OAVs for compounds like this compound is essential for understanding how they shape the sensory characteristics of foods and beverages. embrapa.br
Gas Chromatography-Olfactometry (GC-O) in Aroma Research
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. Methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in a molecule, thereby enabling unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the spectra would reveal characteristic signals corresponding to the isovalerate and heptyl moieties.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the heptyl chain and the isovalerate group. Protons closer to the electron-withdrawing oxygen atom of the ester group would appear at a higher chemical shift (downfield). For instance, the two protons on the carbon adjacent to the ester oxygen (C1' of the heptyl group) are expected to resonate at approximately 4.0 ppm. The complex multiplet for the methine proton in the isovalerate group would appear around 2.1 ppm, while the various methylene (B1212753) groups of the heptyl chain would produce overlapping signals in the 1.2-1.6 ppm region. The terminal methyl groups of both the isovalerate and heptyl parts would be found further upfield. nih.gov
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is highly deshielded and would produce a signal at the low-field end of the spectrum, typically around 173 ppm. nih.gov The carbon of the heptyl chain attached to the oxygen (C1') would appear around 64-65 ppm. nih.gov The remaining carbons of the heptyl and isovalerate groups would resonate at higher field strengths (lower ppm values).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl group (C=O) stretch, typically appearing in the region of 1735-1750 cm⁻¹. Another significant feature would be the C-O stretching vibrations of the ester linkage, which would appear as two distinct bands in the 1300-1000 cm⁻¹ range. The spectrum would also show strong bands corresponding to the C-H stretching of the alkane parts of the molecule, typically just below 3000 cm⁻¹. nist.govnist.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Structural Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -O-CH₂ - (Heptyl) | ~ 4.0 ppm |
| -CH -(CH₃)₂ (Isovaleryl) | ~ 2.1 ppm | |
| -CH₂ -CO- (Isovaleryl) | ~ 2.2 ppm | |
| -CH₃ (Heptyl & Isovaleryl) | ~ 0.9 ppm | |
| ¹³C NMR | C =O (Ester Carbonyl) | ~ 173 ppm |
| -O-C H₂- (Heptyl) | ~ 64-65 ppm | |
| -C H₂-CO- (Isovaleryl) | ~ 43-44 ppm | |
| IR Spectroscopy | C=O Stretch (Ester) | 1735-1750 cm⁻¹ |
| C-O Stretch (Ester) | 1300-1000 cm⁻¹ | |
| C-H Stretch (Alkyl) | 2850-2960 cm⁻¹ |
High-Resolution Mass Spectrometry Approaches in Metabolomics
Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. animbiosci.org High-resolution mass spectrometry (HRMS) is a cornerstone of untargeted metabolomics, offering the high mass accuracy and sensitivity required to identify and quantify unknown compounds in complex biological matrices. mdpi.com Techniques like Orbitrap or time-of-flight (TOF) mass spectrometry are frequently employed for this purpose. embl.org
Accurate Mass Measurement and Formula Generation
Unlike unit mass resolution instruments, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). mdpi.com For this compound (C12H24O2), the theoretical monoisotopic mass of its protonated molecule ([M+H]⁺) is 201.18545 Da. An HRMS instrument would measure this with high accuracy, allowing for the confident determination of its elemental formula, which is crucial for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different exact masses and formulas).
Fragmentation Analysis (MS/MS)
In addition to accurate mass measurement of the parent ion, HRMS is coupled with tandem mass spectrometry (MS/MS) for structural elucidation. tutorchase.com In an MS/MS experiment, the parent ion (e.g., m/z 201.18545 for protonated this compound) is isolated and fragmented. The resulting fragment ions (daughter ions) provide a fingerprint that is characteristic of the molecule's structure. tutorchase.com
For this compound, a key fragmentation pathway would be the neutral loss of the heptyl group as heptene (B3026448) (C7H14, mass 98.10955 Da), resulting in the detection of a protonated isovaleric acid fragment at m/z 103.07590. Another characteristic fragmentation would be the cleavage of the isovalerate group. This detailed fragmentation pattern, combined with the accurate mass of the parent ion, provides a high level of confidence in the identification of this compound within a metabolomics study. nih.gov The use of untargeted metabolomics combined with HRMS and multivariate analysis has been shown to be a highly efficient tool for metabolite identification. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Formula | Theoretical m/z (Da) | Description |
| Protonated Molecule [M+H]⁺ | C₁₂H₂₅O₂⁺ | 201.18545 | Parent ion used for formula determination. |
| Sodium Adduct [M+Na]⁺ | C₁₂H₂₄O₂Na⁺ | 223.16739 | Common adduct observed in ESI-MS. |
| Key Fragment Ion | C₅H₁₁O₂⁺ | 103.07590 | Resulting from the neutral loss of heptene (C₇H₁₄). |
Ecological Roles and Interspecies Chemical Communication Involving Heptyl Isovalerate
Pheromonal Activity and Insect Chemical Ecology
Pheromones are chemical signals that trigger specific behaviors in members of the same species. ontosight.ai In the realm of insect chemical ecology, esters like heptyl isovalerate are crucial components of this chemical language, influencing behaviors such as mating, aggregation, and alarm. mdpi.com The study of these semiochemicals is essential for understanding insect interactions and for developing targeted pest management strategies. mdpi.complantprotection.pl
Heptyl esters, including this compound and its structural relatives, exhibit significant attractant properties for a variety of insect species. For instance, heptyl butyrate (B1204436), a closely related ester, is a known attractant for the common wasp (Vespula germanica), luring them to food sources. researchgate.net Research has shown that traps baited with heptyl butyrate capture a substantial number of yellowjackets. While heptyl butyrate is a potent lure for some wasp species, it is not an effective attractant for Polistes paper wasps. researchgate.net
Another related compound, 1,1-dimethyl-5-methylenethis compound, is a synthetic pheromone used to attract certain species of moths and beetles. ontosight.ai In the context of plant-insect interactions, various esters play a role in attracting insects to their host plants. For example, hexyl acetate (B1210297) has been identified as a volatile organic compound (VOC) from Astragalus membranaceus pods that attracts Bruchophagus huonchili wasps. mdpi.com Similarly, a study on pepino melon (Solanum muricatum) identified several esters, including hexyl acetate and butyl isovalerate, as components of its volatile profile that influence the behavior of the fruit fly Zeugodacus tau. mdpi.com While some esters acted as attractants, butyl isovalerate was found to have a repellent effect on gravid females. mdpi.com
Table 1: Attractant Properties of Heptyl and Related Esters on Various Insect Species
| Compound | Attracted Organism | Role |
| Heptyl butyrate | Vespula germanica (Common wasp) | Food source attractant researchgate.net |
| 1,1-Dimethyl-5-methylenethis compound | Certain moths and beetles | Pheromonal attractant ontosight.ai |
| Hexyl acetate | Bruchophagus huonchili (Wasp) | Host plant attractant mdpi.com |
| Butyl isovalerate | Zeugodacus tau (Fruit fly) | Repellent mdpi.com |
The attractant properties of heptyl esters and other semiochemicals are harnessed in integrated pest management (IPM) programs. researchtrend.net These chemical signals are utilized in various strategies, including monitoring pest populations, mass trapping, and mating disruption. plantprotection.plresearchtrend.netresearchgate.net Pheromone-baited traps are a sensitive tool for detecting the presence of pest species, even at low population densities. researchgate.net
Mass trapping is a direct control method that uses pheromone lures to capture a large number of pests, thereby reducing their population. plantprotection.plresearchtrend.net This technique is particularly effective for managing pests in geographically isolated areas or when pest numbers are low. researchtrend.net For example, the aggregation pheromone of the rhinoceros beetle, Oryctes rhinoceros, is widely used for mass trapping and monitoring. mdpi.com Similarly, pheromone-based mass trapping has been successfully employed to control the palm weevil, Rhynchophorus palmarum. mdpi.com The "attract-and-kill" strategy is another tactic where pests are lured to a source that also delivers a killing agent. plantprotection.pl
Synthetic herbivore-induced plant volatiles (HIPVs) also show promise as attractants for beneficial insects, which can aid in biological control. researchgate.net For instance, certain HIPVs have been found to attract predatory mirids, anthocorids, and geocorids. researchgate.net
Attractant Properties of Heptyl Esters in Non-Human Organisms
Plant-Mediated Interactions and Defense Mechanisms
Plants are not passive victims of herbivory; they possess sophisticated defense mechanisms that include the release of a complex blend of volatile organic compounds (VOCs). nih.govmdpi.com These herbivore-induced plant volatiles (HIPVs) play a crucial role in mediating interactions with other organisms in their environment. nih.gov
When attacked by herbivores, plants emit a distinct profile of VOCs, which can differ significantly from the volatiles released by undamaged plants. nih.govresearchgate.net This response is a well-documented plant defense mechanism. unit.no The composition of these HIPVs can be specific to the herbivore species causing the damage. researchgate.net For example, studies have shown that plants infested with aphids or caterpillars release a unique blend of volatiles. researchgate.net
Research on Brassica oleracea has demonstrated that herbivory by Mamestra brassicae leads to an enhanced emission rate of certain fatty acid-derived volatiles. researchgate.net Specifically, the emission of (Z)-3-hexenyl isovalerate was found to be higher in plants subjected to the combined stress of herbivory and drought compared to those only experiencing herbivory. researchgate.net This indicates that both biotic and abiotic stressors can influence the volatile profile of a plant. researchgate.net
Table 2: Emission of (Z)-3-Hexenyl Isovalerate from Brassica oleracea under Different Stress Conditions
| Stress Condition | Emission of (Z)-3-Hexenyl Isovalerate |
| Herbivory alone | Lower emission rate researchgate.net |
| Herbivory and Drought | Higher emission rate researchgate.net |
The release of HIPVs serves a dual purpose in plant defense. Firstly, these volatiles can act as direct deterrents, repelling the attacking herbivores. nih.gov For example, nocturnal tobacco plant volatiles induced by caterpillar feeding were found to repel ovipositing conspecific moths. nih.gov
Secondly, and perhaps more significantly, HIPVs can function as an indirect defense by attracting the natural enemies of the herbivores, such as predators and parasitoids. nih.govresearchgate.net This "cry for help" can lead to a reduction in herbivore pressure on the plant. researchgate.net For instance, research has shown that HIPVs can attract predatory mites and parasitoid wasps to the site of herbivore damage. nih.govresearchgate.net The effectiveness of this strategy in enhancing plant fitness by reducing herbivory is an active area of research. researchgate.net
Volatile Release in Response to Biotic Stressors
Role in Interspecies Chemical Signaling (e.g., Pollinator and Seed Disperser Attraction)
Beyond defense, plant volatiles, including esters, are fundamental in mediating mutualistic interactions such as pollination and seed dispersal. researchgate.net The scent of a flower is a complex chemical signal that attracts pollinators, guiding them to a floral reward. researchgate.net For example, the floral bouquet of Fontainea picrosperma contains compounds like benzyl (B1604629) alcohol and 4-oxoisophorone, which are known to attract a wide variety of insects, including potential pollinators. researchgate.net
In the unique nursery pollination system of figs (Ficus), volatile organic compounds are crucial for attracting both the species-specific pollinating wasps and the seed dispersers. researchgate.net The composition of the volatile profile of the fig syconia can change between the receptive phase (attracting pollinators) and the dispersal phase (attracting seed dispersers). researchgate.net In some mammal-dispersed fig species, the dispersal-phase figs have high levels of fatty acid derivatives, including esters, which are attractive to mammalian seed dispersers. researchgate.net This demonstrates the nuanced role of volatile compounds in orchestrating complex ecological interactions.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Isovalerate Esters
Computational Approaches for Molecular Descriptors
The foundation of any QSAR model is the selection of molecular descriptors that can quantitatively describe the structural features of a molecule. aip.org These descriptors are categorized based on the dimension of the molecular representation they are derived from, including 1D, 2D, and 3D descriptors. slideshare.net For esters like heptyl isovalerate, descriptors are typically chosen to represent steric, topological, electronic, and hydrophobic characteristics, which are known to influence biological interactions. aip.orgmdpi.com
Topological and steric descriptors quantify the size, shape, and branching of a molecule.
Topological Descriptors : These are derived from the 2D representation of a molecule and describe atomic connectivity. researchgate.net Indices such as molecular connectivity indices and weighted holistic invariant molecular (WHIM) descriptors have been successfully used in QSAR models for aliphatic esters. farmaciajournal.com For instance, WHIM descriptors, which are considered measures of molecular size, have been used to model the toxicity of esters on the ciliate protozoan Tetrahymena pyriformis. farmaciajournal.com
Steric Parameters : These descriptors account for the three-dimensional bulk and shape of the molecule, which can influence how it fits into a biological receptor or active site. The Taft steric constant (Es) is a classic example, historically derived from ester hydrolysis rates. slideshare.net Modern computational methods calculate steric properties based on van der Waals radii and molecular geometry. In studies of insecticidal esters, steric descriptors like Dm (molecular diameter) were found to be significant in predicting biological activity. rsc.org The length and branching of the alkyl chain in isovalerate esters are critical steric factors.
Table 1: Examples of Topological and Steric Descriptors in Ester QSAR Studies
| Descriptor Type | Specific Descriptor | Information Encoded | Relevance to Isovalerate Esters |
| Topological | WHIM Descriptors | Overall molecular size, shape, and symmetry from the 3D structure. farmaciajournal.com | Used to model the toxicity of aliphatic esters in aquatic organisms. farmaciajournal.com |
| Topological | Molecular Connectivity Indices | Degree of branching and connectivity of atoms within the molecule. | Can differentiate between linear and branched isomers like isovalerate. |
| Steric | Molar Refractivity (MR) | A measure of molecular volume corrected by the refractive index. | Influences how the ester interacts with binding sites; related to polarizability. |
| Steric | Taft Steric Constant (Es) | Quantifies the steric effect of a substituent on reaction rates. slideshare.net | The branched isovalerate moiety has a distinct steric profile compared to linear valerate. |
Electronic and hydrophobic properties govern how a molecule interacts with polar and non-polar environments, respectively.
Electronic Descriptors : These parameters describe the distribution of electrons within a molecule. They can include atomic net charges, dipole moment, and the energies of frontier molecular orbitals like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). aip.orgnih.gov For esters, electronic descriptors are crucial as the ester group itself is polar. In QSAR models predicting the toxicity of α,β-unsaturated esters, electronic descriptors such as the energy of the LUMO (E-lumo) were found to be highly significant. nih.gov
Hydrophobic Descriptors : Hydrophobicity is a critical factor in determining how a chemical distributes itself in a biological system. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (log P). aip.org This value indicates a molecule's affinity for lipid-like environments, such as cell membranes, versus aqueous environments. For a homologous series of esters like alkyl isovalerates, log P generally increases with the length of the alkyl chain (e.g., from methyl to heptyl), which often correlates with increased biological activity up to a certain point (a "bilinear" relationship). aip.orgresearchgate.net
Table 2: Examples of Electronic and Hydrophobic Descriptors in Ester QSAR Studies
| Descriptor Type | Specific Descriptor | Information Encoded | Relevance to Isovalerate Esters |
| Electronic | Dipole Moment | The overall polarity of the molecule resulting from its charge distribution. aip.org | The polar ester functional group is a key contributor to the overall dipole moment. |
| Electronic | E-lumo (Energy of LUMO) | Represents the molecule's ability to accept electrons; relates to reactivity. nih.gov | Important for modeling reactions where the ester acts as an electrophile. nih.gov |
| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | The lipophilicity or hydrophobicity of the compound. aip.org | Crucial for predicting membrane permeability and transport to target sites. researchgate.net |
| Hydrophobic | π (Hydrophobic Substituent Constant) | The contribution of a specific substituent to the overall log P of the molecule. | Allows for the specific effect of the heptyl group on hydrophobicity to be quantified. |
Application of Topological and Steric Parameters
Correlating Molecular Structure with Biological Activities in Model Organisms
QSAR models provide the mathematical link between the descriptors of isovalerate esters and their observed biological effects in model organisms. A common application is in ecotoxicology, where the toxicity of a series of related chemicals is predicted.
A notable example involves a QSAR study on the toxicity of 48 aliphatic esters, including various isovalerates, against the protozoan Tetrahymena pyriformis. nih.goveurekaselect.com The biological activity is expressed as log(1/IGC50), where IGC50 is the concentration that inhibits 50% of population growth. farmaciajournal.com In such studies, a multiple linear regression (MLR) model is often developed. nih.gov
For instance, a study on antitrypanosomal activity of n-alkyl esters of cinnamic acids demonstrated a clear structure-activity relationship. researchgate.netscielo.br The potency was directly related to the length of the alkyl side chain, with n-pentyl, n-hexyl, and n-heptyl esters showing the highest activity. This highlights that for a compound like this compound, the seven-carbon alkyl chain is a critical determinant of its lipophilicity and, consequently, its ability to interact with biological membranes or targets. researchgate.netscielo.br
The following table presents hypothetical and representative data based on published QSAR studies of aliphatic esters against T. pyriformis, illustrating how descriptors for a compound like this compound would compare to related esters.
Table 3: Research Findings: Correlation of Structure and Toxicity (log(1/IGC50)) in T. pyriformis
| Compound | Alkyl Chain | Isovalerate Moiety | Log P (Hydrophobicity) | Molecular Weight (Steric) | Log(1/IGC50) (Observed Activity) |
| Ethyl isovalerate | C2 | Yes | 2.27 | 130.18 | -0.723 |
| Pentyl isovalerate | C5 | Yes | 3.85 | 172.26 | ~0.2 (estimated) |
| This compound | C7 | Yes | 4.91 (est.) | 200.32 | ~1.0 (estimated) |
| Heptyl acetate (B1210297) | C7 | No | 4.00 | 158.24 | 0.820 |
| Octyl acetate | C8 | No | 4.53 | 172.27 | 1.057 |
Note: Data for ethyl isovalerate and heptyl/octyl acetates are derived from published studies. researchgate.netresearchgate.net Values for pentyl and this compound are estimated based on established trends where toxicity increases with alkyl chain length and hydrophobicity.
This data illustrates a clear trend: as the alkyl chain length increases from ethyl to heptyl, both hydrophobicity (Log P) and molecular weight increase, leading to a significant rise in toxic potency against T. pyriformis.
Predictive Modeling for Functional Attributes of Isovalerate Derivatives
Once a QSAR model is established and validated, it can be used to predict the functional attributes of new or untested isovalerate derivatives. These models are not limited to toxicity; they are also applied to predict sensory properties like flavor and fragrance. nih.govperfumerflavorist.com
For example, QSAR models have been developed to predict the flavor thresholds of esters in beverages. nih.gov In these models, quantum chemical parameters and topological indices are used to correlate molecular structure with the perceived odor intensity. A study on the fruity odor of aliphatic esters found that their sensory profiles could be modeled using a combination of descriptors that account for structure and flexibility. perfumerflavorist.com
Another application is in the design of novel insect repellents. acs.orguri.edu Research on monoterpenoid isovalerates has shown that the isovalerate ester group can be part of a molecule with significant repellent activity. acs.org Predictive models can help design new isovalerate derivatives with optimal volatility and receptor interaction for enhanced and prolonged repellency. google.com A predictive model for the antitrypanosomal activity of cinnamate (B1238496) esters, for example, successfully identified lipophilicity and side-chain length as key factors, allowing for the rational design of more potent analogues. scielo.br Such a model, applied to isovalerates, could predict the ideal alkyl chain length to maximize a desired biological effect while minimizing toxicity.
Future Directions and Emerging Research Frontiers for Heptyl Isovalerate
Development of Sustainable Bioproduction Systems
The chemical synthesis of flavor esters like heptyl isovalerate often involves harsh conditions and non-renewable resources. nih.govjmb.or.kr Consequently, a major research thrust is the development of sustainable bioproduction systems using microbial fermentation and enzymatic catalysis. These biological methods offer milder reaction conditions, high specificity, and the ability to produce compounds that can be labeled as "natural," meeting consumer demand for clean-label products. foodsafety.instituteresearchgate.net
Microbial fermentation, or de novo biosynthesis, leverages the metabolic machinery of microorganisms such as bacteria and yeasts to produce flavor compounds from simple carbon sources like glucose. foodsafety.institute Metabolic engineering plays a pivotal role in optimizing these microbial factories. mdpi.comnptel.ac.in By applying strategies like gene overexpression, gene deletion, and the introduction of novel (heterologous) pathways, scientists can redirect cellular metabolism to enhance the synthesis of target esters. mdpi.com For instance, the pathways for producing precursor molecules—heptanol (B41253) and isovaleric acid—can be engineered in host organisms like Saccharomyces cerevisiae or Escherichia coli. Research has shown that modifying fatty acid biosynthesis and lipid accumulation pathways in yeast can lead to the production of fatty acids and their derivatives. mdpi.com
Enzymatic synthesis, or bioconversion, represents another key avenue. This method uses isolated enzymes, particularly lipases, to catalyze the esterification of a precursor alcohol (heptanol) and acid (isovaleric acid). nih.govresearchgate.net Lipases are highly selective, which minimizes the formation of undesirable by-products and simplifies purification. mdpi.com Research is focused on discovering novel lipases from sources like Aspergillus niger and optimizing reaction conditions to maximize yield and efficiency. nih.govresearchgate.net A significant challenge is the potential toxicity of organic solvents used in the reaction. Therefore, developing solvent-free systems or using benign solvents like soybean oil are emerging areas of innovation. nih.gov
Table 1: Comparison of Production Methods for this compound
| Feature | Chemical Synthesis | Microbial Fermentation (De Novo) | Enzymatic Synthesis (Bioconversion) |
|---|---|---|---|
| Starting Materials | Petrochemical derivatives | Simple sugars (e.g., glucose) | Heptanol and Isovaleric Acid |
| Process Conditions | High temperature and pressure | Mild (ambient temperature/pressure) | Mild (often slightly elevated temp) |
| Catalyst | Acid/base catalysts | Whole microbial cells | Isolated enzymes (e.g., lipases) |
| Selectivity | Low, potential for by-products nih.gov | High, pathway-specific | High, enzyme-specific mdpi.com |
| Product Label | Artificial | Natural foodsafety.institute | Natural researchgate.net |
| Sustainability | Low, relies on fossil fuels | High, uses renewable feedstocks | Moderate to High, depends on precursor source |
| Key Research Focus | Greener catalysts, energy efficiency | Strain engineering, pathway optimization mdpi.com | Novel enzymes, solvent-free systems nih.gov |
Elucidation of Novel Biological Functions and Mechanistic Insights
While this compound is known for its fruity aroma, research is beginning to uncover its more complex biological roles, particularly in chemical ecology and potentially as a bioactive agent. A significant frontier is its investigation as a semiochemical—a chemical involved in communication.
In the realm of insect communication, related esters are well-documented as attractants and pheromones. For example, heptyl butyrate (B1204436) is a potent attractant for certain species of pest wasps, such as the Western yellowjacket. nih.govgoogle.comresearchgate.net Research has shown that such compounds are involved in food-finding behavior. nih.gov Similarly, various isovalerate esters, like isoamyl isovalerate and ethyl isovalerate, have been identified as key volatiles in fruits that attract pests like the Oriental fruit fly, Bactrocera dorsalis. nih.govresearchgate.netnih.gov Future studies on this compound will likely focus on screening its activity against a broader range of insects, including agricultural pests and disease vectors. Understanding the specific olfactory receptors and neural pathways that mediate these interactions is a key mechanistic goal, which could lead to the development of highly specific and effective lures for integrated pest management (IPM) programs. ontosight.ai
Beyond insect attraction, there is an emerging interest in the potential antimicrobial and antioxidant properties of esters found in essential oils. Essential oils from various plants, such as Salvia macrosiphon, have been found to contain related compounds like hexyl isovalerate and exhibit antioxidant activity. cabidigitallibrary.org The structural similarity of this compound suggests it may possess similar bioactive properties. Future research will involve systematic screening of this compound for its efficacy against pathogenic bacteria and fungi. Mechanistic studies would aim to determine how it might disrupt microbial cell membranes or interfere with cellular processes, opening possibilities for its use as a natural preservative in food or cosmetic applications.
Integration with Systems Biology and -omics Approaches
To unlock the full potential of bioproduction, future research will increasingly rely on the integration of systems biology with metabolic engineering. researchgate.net Systems biology provides a holistic view of an organism by simultaneously studying the complete set of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). mdpi.com This "-omics" data provides a comprehensive blueprint of the cellular processes involved in producing a target compound like this compound.
By reconstructing genome-scale metabolic models of production hosts (e.g., S. cerevisiae), researchers can simulate the flow of carbon and energy through various metabolic pathways. mdpi.comnptel.ac.in This allows for the in silico identification of key genetic targets for manipulation. For example, flux balance analysis can pinpoint which enzymes to overexpress to channel more precursors towards heptanol and isovaleric acid, and which competing pathways to down-regulate or delete to prevent the loss of valuable intermediates. researchgate.net
Furthermore, -omics approaches are crucial for understanding and overcoming cellular bottlenecks, such as the accumulation of toxic intermediates or the depletion of essential cofactors, which can limit productivity. mdpi.com Transcriptomic and proteomic analyses can reveal how the cell responds to the stress of overproducing a non-native compound, guiding further rounds of strain improvement. This data-driven, iterative cycle of "design-build-test-learn" is at the heart of modern metabolic engineering and will be essential for developing commercially viable strains for this compound production. qut.edu.au
Table 2: Application of -Omics in this compound Bioproduction
| -Omics Field | Data Provided | Application in this compound Research |
|---|---|---|
| Genomics | Complete DNA sequence of the production host. | Identifies native genes for precursor synthesis and competing pathways. Provides the template for metabolic model reconstruction. mdpi.com |
| Transcriptomics | Levels of all mRNA transcripts under specific conditions. | Reveals which genes are up- or down-regulated in response to production, identifying regulatory bottlenecks. mdpi.com |
| Proteomics | Abundance and state of all proteins. | Quantifies the levels of metabolic enzymes in the production pathway, helping to identify protein expression limitations. mdpi.com |
| Metabolomics | Profile of all small-molecule metabolites. | Measures the concentration of precursors, intermediates, and by-products, directly assessing pathway flux and identifying metabolic bottlenecks. mdpi.com |
Innovations in Analytical and Synthetic Methodologies
Advancements in both analytical and synthetic chemistry are critical for driving research and development of this compound. The ability to accurately detect and quantify short-chain fatty acid esters in complex biological samples is fundamental to optimizing production and studying biological functions. researchgate.net
Innovations in analytical techniques are moving towards greater speed, sensitivity, and simplicity. Gas chromatography-mass spectrometry (GC-MS) remains a primary tool for analyzing volatile compounds like this compound. bohrium.com However, methods like solid-phase microextraction (SPME) coupled with GC-MS (SPME-GC-MS) are gaining prominence because they require minimal sample preparation and can detect compounds at very low concentrations. researchgate.net For less volatile precursors or for analyzing complex matrices, liquid chromatography-mass spectrometry (LC-MS) is essential. A key challenge with LC-MS for short-chain fatty acids has been their poor chromatographic retention, but new derivatization strategies, such as aniline-based derivatization, are being developed to improve their detection and quantification. chemrxiv.orgplos.org
Q & A
Q. What are the optimal synthetic routes for heptyl isovalerate in laboratory settings?
this compound can be synthesized via acid-catalyzed esterification between heptanol and isovaleric acid. Key steps include:
- Reaction conditions : Use concentrated sulfuric acid (1-2% v/v) as a catalyst, reflux at 110-120°C for 4-6 hours.
- Purification : Distillation under reduced pressure (boiling point ~250°C) or column chromatography (silica gel, hexane/ethyl acetate eluent).
- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (typically 1:1.2 alcohol:acid) to favor ester formation .
| Catalyst | Temperature (°C) | Yield (%) | Reference Method |
|---|---|---|---|
| H₂SO₄ | 110–120 | 70–85 | |
| p-Toluenesulfonic acid | 100–110 | 65–75 |
Q. Which analytical methods are most effective for identifying and quantifying this compound in complex matrices?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-WAX), splitless injection, and electron ionization (70 eV). Calibrate with pure this compound standards; quantify via peak area integration .
- Nuclear Magnetic Resonance (NMR) : Confirm structure using ¹H NMR (δ 0.95–1.0 ppm for isovalerate methyl groups, δ 4.05–4.15 ppm for heptyl ester protons) and ¹³C NMR (δ 172–174 ppm for carbonyl carbon) .
Q. How can researchers standardize the quantification of this compound across different laboratories?
- Internal standards : Use deuterated analogs (e.g., d₃-heptyl isovalerate) or structurally similar esters (e.g., hexyl isovalerate) for GC-MS calibration.
- Protocol harmonization : Adopt AOAC-approved methods for ester analysis, including standardized extraction protocols (e.g., solid-phase microextraction) and inter-laboratory validation .
Q. What methodologies are recommended for assessing the purity of this compound?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm; mobile phase: acetonitrile/water (70:30 v/v).
- Karl Fischer titration : Determine water content (<0.1% w/w).
- Residual solvent analysis : Headspace GC for traces of unreacted heptanol or isovaleric acid .
Q. How does this compound stability vary under different storage conditions?
- Accelerated stability testing : Store samples at 40°C/75% relative humidity for 6 months; monitor degradation via GC-MS.
- Light sensitivity : Use amber glass vials to prevent photolytic cleavage of the ester bond .
Advanced Research Questions
Q. What advanced spectroscopic techniques can resolve the molecular conformation of this compound?
- Microwave spectroscopy : Resolve rotational constants (e.g., A, B, C) to determine bond lengths and angles. Compare experimental data with density functional theory (DFT) calculations (B3LYP/6-311++G**) .
- X-ray crystallography : If crystalline, use single-crystal diffraction to elucidate 3D structure (limited by ester flexibility) .
Q. How does this compound interact with nanomaterial surfaces, and what computational models predict these interactions?
- Docking studies : Simulate binding energies (kcal/mol) between this compound and carbon nanotubes (CNTs) using Gaussian09 with MP2/6-311++G** basis sets.
- Experimental validation : Use Raman spectroscopy to detect shifts in CNT vibrational modes upon ester adsorption .
Q. What experimental designs evaluate the biological effects of this compound in inflammatory models?
- In vitro assays : Treat macrophage cells (e.g., RAW 264.7) with this compound (0.1–100 µM) and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.
- Metabolomic profiling : Correlate ester exposure with changes in short-chain fatty acids (SCFAs) using LC-MS/MS .
Q. How can researchers resolve contradictions in reported analytical data for this compound?
Q. What metabolic pathways degrade this compound in microbial systems, and how are these tracked experimentally?
- Isotope labeling : Use ¹³C-labeled this compound to trace incorporation into microbial biomass via isotope-ratio mass spectrometry.
- Enzyme assays : Isolate esterases from soil microbiota and measure hydrolysis rates under varying pH/temperature conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
